Scientific Field: Materials Science
Application Summary: Bis(4-amino-3-methylcyclohexyl)methane is used as an aliphatic amine curing agent for epoxy resins.
Results or Outcomes: Increasing para substitution increased reaction rate, promoted the onset of vitrification and increased epoxide conversion.
Scientific Field: Neurology
Application Summary: Bis(4-amino-3-methylcyclohexyl)methane was administered orally to rats to study its effects on the brain, specifically the choroid plexus.
Methods of Application: The compound was administered orally to rats.
Results or Outcomes: Repeated oral administration of Bis(4-amino-3-methylcyclohexyl)methane gave rise to severe damage in the choroid plexus of rat brain.
Scientific Field: Analytical Chemistry
Application Summary: Coordination polymers (CPs) based on Bis(4-amino-3-methylcyclohexyl)methane were used to identify trace organics such as antibiotics in water.
Methods of Application: The experimental results indicate that CP 2 owns better fluorescence recognition activity compared with CP 1 and CP 3.
Results or Outcomes: The results suggest that CP 2, which is based on Bis(4-amino-3-methylcyclohexyl)methane, has potential for use in the detection of trace organics in water.
Bis(4-amino-3-methylcyclohexyl)methane, also known as 4,4'-methylenebis(2-methylcyclohexylamine), is an organic compound with the molecular formula C₁₅H₃₀N₂ and a molecular weight of 238.41 g/mol. This compound appears as a clear liquid, ranging in color from colorless to light yellow or light orange. It has a melting point of -7 °C and a boiling point of approximately 289.6 °C at 760 mmHg . The compound is classified under various hazard symbols indicating it can cause severe burns and is toxic to aquatic organisms .
There is no current research available on the specific mechanism of action of Bis(4-amino-3-methylcyclohexyl)methane.
One notable reaction involves the interaction of bis(4-amino-3-methylcyclohexyl)methane with epoxy groups:
Research indicates that bis(4-amino-3-methylcyclohexyl)methane exhibits significant biological activity. Studies have shown that exposure to this compound can induce pathological changes in rat models, particularly affecting Clara cells in the lungs . The toxicity profile suggests that it may cause severe irritation upon contact and has potential long-term effects on biological systems.
The synthesis of bis(4-amino-3-methylcyclohexyl)methane can be achieved through several methods:
Bis(4-amino-3-methylcyclohexyl)methane is primarily used in:
Interaction studies have focused on the compound's effects on biological systems and its reactivity with other chemicals. Toxicological assessments have revealed that bis(4-amino-3-methylcyclohexyl)methane can lead to significant cellular damage when introduced into biological environments, highlighting its potential hazards in industrial applications . Further studies are needed to fully understand its environmental impact and long-term effects on human health.
Several compounds exhibit structural similarities to bis(4-amino-3-methylcyclohexyl)methane. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3,3'-Dimethyl-4,4'-diaminodicyclohexylmethane | C₁₄H₃₁N₂ | Used as a curing agent; similar reactivity profile |
4,4'-Methylenebis(2-methylcyclohexanamine) | C₁₄H₃₁N₂ | Analogous structure; utilized in similar applications |
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) | C₁₄H₃₁N₂ | Exhibits similar curing properties |
Bis(4-amino-3-methylcyclohexyl)methane is unique due to its specific cycloaliphatic structure which provides enhanced flexibility and thermal resistance compared to other amine-based curing agents. Its dual amine functionality allows for improved cross-linking efficiency in epoxy formulations.
Corrosive;Acute Toxic;Irritant;Environmental Hazard